Kinase Selectivity Profiling: 600-Fold Discrimination vs. Panel of 200+ Kinases
JNJ-38877605 demonstrates exceptional selectivity for c-Met. In a quantitative chemoproteomics profiling study, the compound exhibited a Kd of 4 nM for c-Met with no significant binding detected for any other kinase among the ~250 profiled [1]. This selectivity is quantitatively defined as at least 600-fold discrimination against a diverse panel of over 200 tyrosine and serine-threonine kinases . In contrast, multi-kinase c-Met inhibitors such as cabozantinib potently inhibit VEGFR2 (IC50 = 0.035 nM), RET (IC50 = 5.2 nM), KIT (IC50 = 4.6 nM), and AXL (IC50 = 7 nM) at concentrations comparable to or lower than their c-Met IC50 of 1.3 nM . Crizotinib similarly inhibits ALK (cell-based IC50 = 24 nM) and ROS1 (Ki < 0.025 nM) in addition to c-Met [2].
| Evidence Dimension | Kinase selectivity (fold-selectivity vs. off-target kinases) |
|---|---|
| Target Compound Data | 600-fold selective for c-Met; Kd = 4 nM; no significant binding to ~250 other kinases |
| Comparator Or Baseline | Cabozantinib: c-Met IC50 = 1.3 nM but also VEGFR2 IC50 = 0.035 nM, RET IC50 = 5.2 nM, KIT IC50 = 4.6 nM. Crizotinib: c-Met IC50 = 11 nM, ALK IC50 = 24 nM, ROS1 Ki < 0.025 nM. |
| Quantified Difference | JNJ-38877605 exhibits at least 600-fold selectivity window; cabozantinib exhibits less than 40-fold selectivity window against VEGFR2 (1.3 nM vs. 0.035 nM). |
| Conditions | Cell-free kinase assays and quantitative chemoproteomics profiling using Kinobeads competition binding assays. |
Why This Matters
This extreme selectivity minimizes confounding off-target kinase inhibition, making JNJ-38877605 the preferred tool for isolating c-Met-specific signaling effects in cellular and in vivo studies, unlike multi-kinase inhibitors such as cabozantinib or crizotinib.
- [1] Van Dyck F, Brehmer D, Blencke S, et al. Abstract 3550: Quantitative proteomics profiling of the clinical Met kinase inhibitor JNJ-38877605 confirms the unique selectivity and potency. Cancer Res. 2009;69(9_Supplement):3550. View Source
- [2] Huber KV, Salah E, Radic B, et al. Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy. Nature. 2014;508(7495):222-227. Extended Data Figure 2. View Source
